molecular formula C21H19Cl2N3O2 B280626 Methyl 4-(2,3-dichlorophenyl)-2,7,8-trimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Methyl 4-(2,3-dichlorophenyl)-2,7,8-trimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Numéro de catalogue: B280626
Poids moléculaire: 416.3 g/mol
Clé InChI: PONHDYXUIBCYPM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 4-(2,3-dichlorophenyl)-2,7,8-trimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate, also known as DM-1, is a novel small molecule drug that has shown promising results in preclinical studies for the treatment of cancer. DM-1 is a member of the benzimidazole family of compounds, which are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties.

Mécanisme D'action

Methyl 4-(2,3-dichlorophenyl)-2,7,8-trimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate binds to the colchicine site on tubulin, which is located at the interface between the α- and β-tubulin subunits. This binding disrupts the microtubule network, which is necessary for cell division, and leads to cell death. This compound has been shown to be more potent than other microtubule-targeting agents, such as paclitaxel and vinblastine.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its antitumor activity, this compound has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of Methyl 4-(2,3-dichlorophenyl)-2,7,8-trimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is its potent antitumor activity, which makes it a promising candidate for the treatment of cancer. However, one limitation of this compound is its toxicity, which can limit its use in clinical settings. Additionally, this compound has not yet been tested in humans, so its safety and efficacy in humans are not yet known.

Orientations Futures

There are several future directions for research on Methyl 4-(2,3-dichlorophenyl)-2,7,8-trimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate. One area of research is to investigate the potential use of this compound in combination with other anticancer agents, such as chemotherapy or immunotherapy. Another area of research is to develop new formulations of this compound that can improve its pharmacokinetics and reduce its toxicity. Finally, future research could focus on identifying biomarkers that can predict which patients are most likely to respond to this compound treatment.

Méthodes De Synthèse

Methyl 4-(2,3-dichlorophenyl)-2,7,8-trimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can be synthesized through a multistep process that involves the condensation of 2,3-dichlorobenzoic acid with 2,4,6-trimethylpyrimidine-5-carboxylic acid, followed by the addition of methyl iodide and subsequent reduction with sodium borohydride. The final product is obtained after purification by column chromatography.

Applications De Recherche Scientifique

Methyl 4-(2,3-dichlorophenyl)-2,7,8-trimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has been extensively studied for its potential use as an anticancer agent. In preclinical studies, this compound has shown potent antitumor activity against a variety of cancer cell lines, including breast, lung, ovarian, and prostate cancers. This compound works by binding to tubulin, a protein that is essential for cell division, and disrupting the microtubule network, which leads to cell death.

Propriétés

Formule moléculaire

C21H19Cl2N3O2

Poids moléculaire

416.3 g/mol

Nom IUPAC

methyl 4-(2,3-dichlorophenyl)-2,7,8-trimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C21H19Cl2N3O2/c1-10-8-15-16(9-11(10)2)26-19(13-6-5-7-14(22)18(13)23)17(20(27)28-4)12(3)24-21(26)25-15/h5-9,19H,1-4H3,(H,24,25)

Clé InChI

PONHDYXUIBCYPM-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C)N3C(C(=C(NC3=N2)C)C(=O)OC)C4=C(C(=CC=C4)Cl)Cl

SMILES canonique

CC1=CC2=C(C=C1C)N3C(C(=C(NC3=N2)C)C(=O)OC)C4=C(C(=CC=C4)Cl)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.